molecular formula C6H11Br2O2P B100580 Phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide CAS No. 16182-88-0

Phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide

Cat. No. B100580
CAS RN: 16182-88-0
M. Wt: 305.93 g/mol
InChI Key: AZETVGSTMZSTDT-UHFFFAOYSA-N
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Description

Phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of phospholane, which is a heterocyclic compound containing a five-membered ring with one phosphorus atom and four carbon atoms. The addition of bromine and ethoxy groups to the phospholane ring results in the formation of 3,4-dibromo-1-ethoxy-, 1-oxide, which has been found to have various applications in scientific research.

Mechanism of Action

The mechanism of action of phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide is not well understood. However, it is believed that the compound acts as a nucleophile in organic reactions, attacking electrophilic sites to form new bonds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide. However, studies have shown that the compound is relatively non-toxic and does not have any significant effects on living organisms.

Advantages and Limitations for Lab Experiments

Phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its reactivity makes it useful in various organic reactions. However, the compound is not commercially available, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research involving phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide. These include the development of new synthetic methods for the compound, the identification of its mechanism of action in organic reactions, and the exploration of its potential applications in the pharmaceutical industry. Additionally, research could focus on exploring the potential toxicity of the compound and its effects on living organisms.
In conclusion, phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide is a compound that has significant potential for use in scientific research. Its unique properties make it useful in various organic reactions, and there are several potential future directions for research involving this compound. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide can be achieved through a multistep process. The first step involves the preparation of 3,4-dibromo-1-ethoxyphospholane by reacting 3,4-dibromo-1-chlorophospholane with ethanol. The resulting product is then oxidized to form phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide using hydrogen peroxide and acetic acid.

Scientific Research Applications

Phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide has been found to have various applications in scientific research. One of the most significant applications is in the field of organic synthesis. This compound has been used as a reagent in various reactions, including the synthesis of cyclic phosphonates and phosphonic acid derivatives.

properties

CAS RN

16182-88-0

Molecular Formula

C6H11Br2O2P

Molecular Weight

305.93 g/mol

IUPAC Name

3,4-dibromo-1-ethoxy-1λ5-phospholane 1-oxide

InChI

InChI=1S/C6H11Br2O2P/c1-2-10-11(9)3-5(7)6(8)4-11/h5-6H,2-4H2,1H3

InChI Key

AZETVGSTMZSTDT-UHFFFAOYSA-N

SMILES

CCOP1(=O)CC(C(C1)Br)Br

Canonical SMILES

CCOP1(=O)CC(C(C1)Br)Br

synonyms

3,4-Dibromo-1-ethoxytetrahydro-1H-phosphole 1-oxide

Origin of Product

United States

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